3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Description
3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains a triazole ring substituted with a thiophene group and a methyl group
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12) |
InChI Key |
ZBQJQQQHMYXXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms added to the triazole or thiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 3-Methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine has been studied for its efficacy against various bacterial strains. In a study involving the synthesis of new 1,2,4-triazole-thiol derivatives, it was found that these compounds displayed notable activity against pathogens such as Staphylococcus aureus and Bacillus cereus .
Anticancer Properties
Triazole derivatives are also being explored for their anticancer potential. A study on triazole analogues revealed their ability to inhibit growth in several human cancer cell lines . The incorporation of the triazole moiety into drug candidates enhances their pharmacokinetic properties, making them suitable for further development in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been documented in various studies. These compounds can modulate inflammatory pathways and may serve as therapeutic agents in treating conditions like arthritis and other inflammatory diseases .
General Synthesis Approaches
The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through methods such as the Einhorn–Brunner reaction or using thiourea derivatives.
- Substitution Reactions : The introduction of the thiophen-2-ylmethyl group can be accomplished via nucleophilic substitution reactions involving appropriate alkyl halides or thiol derivatives.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Study: Synthesis and Characterization
In a recent study focusing on the synthesis of similar triazole compounds, researchers successfully synthesized N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave-assisted methods . This approach highlights the efficiency of modern synthetic techniques in producing bioactive triazole derivatives.
Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine exhibit significant antimicrobial activity against a range of microorganisms. For instance:
| Compound | Microorganism | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | Bacillus cereus | Moderate |
These findings underscore the potential of this compound in developing new antimicrobial agents .
Anticancer Activity
The anticancer properties were evaluated using a panel of 60 human cancer cell lines. Compounds similar to 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine showed promising results with more than 60% growth inhibition in several cancer types . This positions triazole derivatives as significant candidates for further investigation in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine
- 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine
Uniqueness
3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring and the presence of the thiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to applications in antimicrobial, antifungal, antiviral, and anticancer therapies. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular structure of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4S |
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |
| InChI Key | ISCIPXBDPJTYOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1)NCC2=CSC=C2 |
Synthesis
The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of a suitable thiophene derivative with a triazole precursor under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often employing potassium carbonate as a base to facilitate the reaction.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens. For instance, studies have shown that derivatives similar to 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine possess potent antifungal and antibacterial effects due to their ability to inhibit key enzymes involved in pathogen metabolism .
Anticancer Potential
The anticancer activity of triazole derivatives has been a focal point in recent research. A study evaluating a panel of 60 human cancer cell lines revealed that triazole compounds could inhibit cell growth significantly at low concentrations. Specifically, compounds with structural similarities to our target compound showed over 60% growth inhibition in multiple cancer types . The mechanism is believed to involve interference with cellular signaling pathways and apoptosis induction.
The mechanism by which 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine exerts its biological effects can be attributed to:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity.
- π–π Interactions : The thiophene ring facilitates π–π interactions with aromatic amino acids in protein structures.
These interactions may lead to the inhibition of enzymatic activities crucial for pathogen survival and cancer cell proliferation .
Study on Antifungal Activity
A comparative study on various triazole derivatives demonstrated that those containing thiophene groups exhibited superior antifungal activity against Candida species. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy and found that the presence of the thiophene moiety was critical for enhancing antifungal potency .
Anticancer Screening
In another study focusing on anticancer properties, 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine was tested against breast and lung cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics . This highlights the potential for further development into therapeutic agents.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine? The compound is typically synthesized via nucleophilic substitution between 1H-1,2,4-triazol-5-amine derivatives and thiophen-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ or NaOH in DMF/EtOH). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of triazole to alkylating agent) and temperature (60–80°C for 6–12 hours) to maximize yield .
Advanced: How can microwave-assisted synthesis improve reaction efficiency? Microwave irradiation reduces reaction times (e.g., from 12 hours to 30–60 minutes) and enhances yields (by 15–25%) by promoting uniform heating and accelerating kinetic pathways. This method is particularly effective for generating libraries of analogs via parallel synthesis .
Structural Characterization
Basic: What spectroscopic techniques are essential for confirming the structure? 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) are critical. For example, the thiophene methylene protons (SCH₂) appear as a singlet at δ ~4.5 ppm in 1H NMR, while the triazole NH₂ group resonates at δ ~5.3 ppm .
Advanced: How can X-ray crystallography resolve tautomeric ambiguity in the triazole core? Single-crystal X-ray diffraction (using SHELXL ) distinguishes between 1H- and 4H-triazole tautomers. Planarity analysis (dihedral angles <5° between triazole and thiophene rings) confirms conjugation effects, critical for understanding electronic properties .
Biological Activity Profiling
Basic: What in vitro assays are used to evaluate antimicrobial activity? Standard MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin. IC₅₀ values <50 µg/mL indicate promising activity .
Advanced: How are actoprotective effects quantified in vivo? Rodent forced-swim or treadmill tests measure fatigue reduction. Compound Ia (a potassium salt analog) showed a 24.27% actoprotective effect, surpassing riboxin (18%) via enhanced mitochondrial ATP synthesis .
Derivative Synthesis for SAR Studies
Advanced: What strategies optimize substituent effects on bioactivity? Systematic substitution at the triazole N1 and thiophene C5 positions (e.g., electron-withdrawing groups like NO₂ or CF₃) improves lipophilicity (logP 1.5–2.5) and target binding. Hydrazide derivatives (e.g., compound 5j) exhibit dual antioxidant and cytotoxic activities .
Metabolic Stability and Isotopic Labeling
Advanced: How can 15N-labeled analogs track metabolic pathways? 15N-enriched triazole cores (synthesized via 15N-urea intermediates) enable LC-MS/MS quantification of metabolites in hepatocyte models. This reveals hepatic glucuronidation as a primary clearance route .
Computational Modeling
Advanced: What docking methods predict interactions with ketol-acid reductoisomerase (KARI)? Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify hydrogen bonds between the triazole NH and KARI’s Asp-120 residue. Binding energy <−8 kcal/mol correlates with experimental IC₅₀ values .
Analytical Method Development
Advanced: How to validate a UPLC-MS/MS method for quantifying the compound in plasma? Optimize chromatographic conditions (C18 column, 0.1% formic acid in acetonitrile/water). Validate linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>90%) per ICH guidelines .
Mechanistic Studies
Advanced: How does the compound inhibit fungal lanosterol 14α-demethylase? UV-Vis spectroscopy and stopped-flow kinetics reveal competitive inhibition (Ki = 0.8 µM) via heme iron coordination, analogous to azole antifungals. Synchrotron crystallography confirms binding to the enzyme’s active site .
Stability Under Oxidative Stress
Advanced: What degradation products form under accelerated oxidative conditions? HPLC-DAD and HRMS analysis identify sulfoxide (m/z +16) and sulfone (m/z +32) derivatives. Pseudo-first-order kinetics (k = 0.012 h⁻¹ at 40°C) guide formulation strategies .
Cocrystal Engineering
Advanced: Can co-crystallization with succinic acid enhance solubility? SHELXL-refined structures show a 2:1 cocrystal stoichiometry with improved aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for the free base). Hot-stage microscopy confirms stability up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
